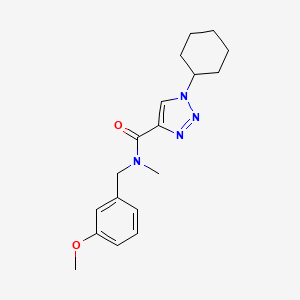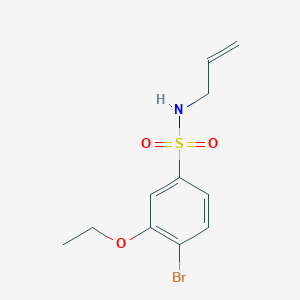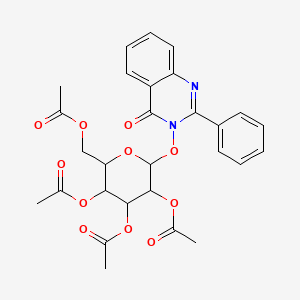
N-cyclopropyl-2-nitro-5-(1-piperidinyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-2-nitro-5-(1-piperidinyl)aniline, commonly known as CPP, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CPP belongs to the class of anilines and is a potent inhibitor of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and memory formation.
Mecanismo De Acción
CPP acts as a non-competitive antagonist of the N-cyclopropyl-2-nitro-5-(1-piperidinyl)aniline receptor by binding to the phencyclidine (PCP) binding site. This binding prevents the influx of calcium ions into the neuron, which is necessary for the activation of various intracellular signaling pathways. The inhibition of these pathways leads to the suppression of excitotoxicity, which is a major contributor to neuronal damage in various neurological disorders.
Biochemical and Physiological Effects:
CPP has been shown to have significant effects on the central nervous system, including the enhancement of cognitive function and the reduction of neuronal damage. CPP has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPP has several advantages for lab experiments, including its high potency and selectivity for the N-cyclopropyl-2-nitro-5-(1-piperidinyl)aniline receptor. However, CPP has some limitations, including its poor solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research on CPP, including the development of more potent and selective N-cyclopropyl-2-nitro-5-(1-piperidinyl)aniline receptor antagonists, the investigation of the potential therapeutic applications of CPP in other neurological disorders, and the optimization of the synthesis method for CPP to improve its solubility and reduce its toxicity.
In conclusion, CPP is a promising compound with potential therapeutic applications in various neurological disorders. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research is needed to explore its full potential and optimize its synthesis method to improve its therapeutic efficacy.
Métodos De Síntesis
CPP can be synthesized by the reaction of 4-cyclopropylaniline with 1-piperidinyl-2-nitroethylene in the presence of a palladium catalyst. The reaction proceeds through a Heck coupling reaction, which involves the formation of a carbon-carbon bond between the cyclopropyl group and the nitroethylene group.
Aplicaciones Científicas De Investigación
CPP has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and stroke. CPP has been shown to have neuroprotective effects by inhibiting the N-cyclopropyl-2-nitro-5-(1-piperidinyl)aniline receptor-mediated excitotoxicity, which is a major contributor to neuronal damage in these disorders.
Propiedades
IUPAC Name |
N-cyclopropyl-2-nitro-5-piperidin-1-ylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c18-17(19)14-7-6-12(16-8-2-1-3-9-16)10-13(14)15-11-4-5-11/h6-7,10-11,15H,1-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTMRWXNHBUCVDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2-nitro-5-(piperidin-1-yl)aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[3-(4-methylphenyl)-1-adamantyl]-1,3-thiazol-2-yl}-4-biphenylcarboxamide](/img/structure/B5207115.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,4-dimethylbenzamide](/img/structure/B5207135.png)


![6-[4-(4-fluorophenyl)-1-piperazinyl]-8-methyl[1,3]dioxolo[4,5-g]quinoline](/img/structure/B5207162.png)

![2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]thio}-3-(2-furylmethyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5207166.png)

![1-methyl-5-[4-(octyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5207175.png)
![ethyl 1,7-dimethyl-2,4-dioxo-3-[3-(trifluoromethyl)benzyl]-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5207177.png)
![5-[4-(allyloxy)-3-bromobenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5207182.png)
![N-(1-{1-[2-(3-chlorophenyl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5207201.png)
![1-[(4-methoxyphenyl)carbonothioyl]-4-phenylpiperazine](/img/structure/B5207202.png)
![1-(3-fluorobenzyl)-4-{[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetyl}piperazine](/img/structure/B5207206.png)